molecular formula C15H17NO2 B1519216 4-[4-(2-Methoxyethyl)phenoxy]aniline CAS No. 1099130-23-0

4-[4-(2-Methoxyethyl)phenoxy]aniline

Cat. No. B1519216
M. Wt: 243.3 g/mol
InChI Key: LAMBGFNJFVIJCF-UHFFFAOYSA-N
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Description

“4-[4-(2-Methoxyethyl)phenoxy]aniline” is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.3 g/mol . This compound is used for research purposes.


Molecular Structure Analysis

The molecular structure of “4-[4-(2-Methoxyethyl)phenoxy]aniline” consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Detailed structural analysis such as bond lengths and angles are not available in the searched resources.

Scientific Research Applications

Aniline Degradation by Electrocatalytic Oxidation

Aniline degradation in alkaline medium was studied using an electrochemical reactor. This study involved the production of hydroxyl radicals and identified intermediates such as dianiline and 4-anilino phenol. The results showed that electrocatalytic oxidation effectively degrades aniline, proposing a general reaction pathway for its degradation to CO2 (Li, Wang, Zhou, & Ni, 2003).

Catalytic Oxidation of Aniline Compounds with Fe3O4 Nanoparticles

Fe3O4 magnetic nanoparticles were used to remove aniline from aqueous solutions, demonstrating their ability to eliminate substituted phenolic and aniline compounds. The study found that these nanoparticles exhibited good stability, reusability, and excellent catalysis ability in the presence of H2O2 (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Electrochemical Copolymerization of Aniline

Poly(aniline-co-o-aminophenol) was synthesized electrochemically, and its properties were found to be significantly influenced by the monomer concentration ratio. This copolymer demonstrated good stability, high reversibility, and improved electrochemical activity compared to polyaniline (Mu, 2004).

Hydroxylation and Iodophenylation of N-Arylamides

This study discusses the reaction of anilides with phenyliodine(III) bis(trifluoroacetate), leading to the introduction of a hydroxy group at the para position of the anilide aromatic ring. This research provides insights into chemical modifications of aniline derivatives (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Catalytic Asymmetric Dearomatization of Phenol and Aniline Derivatives

This review summarizes recent progress in catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives, highlighting their importance in constructing highly functionalized cyclohexadienones (Wu, Zhang, & You, 2016).

properties

IUPAC Name

4-[4-(2-methoxyethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-11-10-12-2-6-14(7-3-12)18-15-8-4-13(16)5-9-15/h2-9H,10-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMBGFNJFVIJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methoxyethyl)phenoxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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